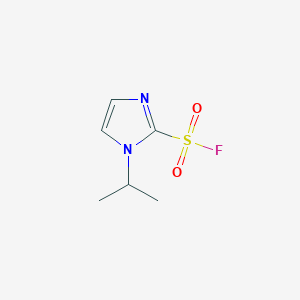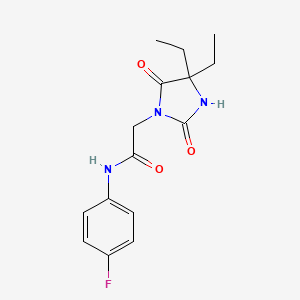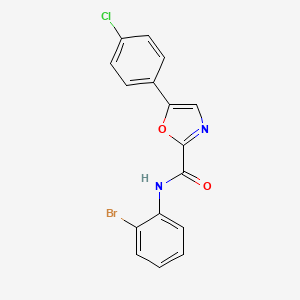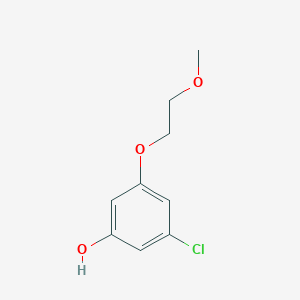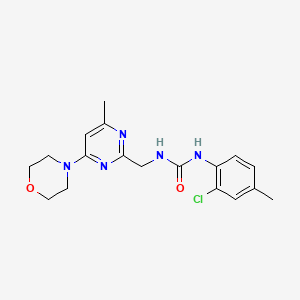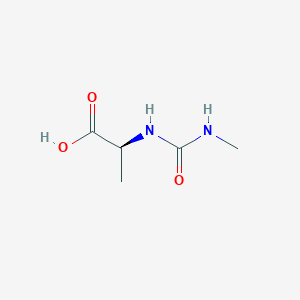
(2S)-2-(Methylcarbamoylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Methylcarbamoylamino)propanoic acid, also known as MCPA, is a synthetic compound that belongs to the family of herbicides. MCPA is widely used in agriculture to control broadleaf weeds in crops such as cereals, grassland, and maize. MCPA is a white crystalline powder that is soluble in water and has a molecular weight of 161.16 g/mol.
Applications De Recherche Scientifique
Herbicidal Effects
(2S)-2-(Methylcarbamoylamino)propanoic acid and its derivatives have been studied for their herbicidal properties. Shimabukuro et al. (1978) reported that dichlofop-methyl, a selective herbicide, inhibits the growth of wild oats in wheat. This inhibition is achieved through its action as an auxin antagonist, affecting root growth and development in susceptible plants (Shimabukuro et al., 1978).
Synthesis and Structural Analysis
A study by Baba et al. (2018) on Alminoprofen, a racemic drug from the 2-arylpropanoic acid class, describes the synthesis and structural characterization of its derivatives. This includes the analysis of 1-β-O-acyl glucuronides, providing insights into the stereochemistry of these compounds (Baba et al., 2018).
Computational Peptidology
Flores-Holguín et al. (2019) conducted a study on antifungal tripeptides, incorporating this compound derivatives. This research used conceptual density functional theory to predict the bioactivity scores and reactivity descriptors of these peptides, aiding in drug design (Flores-Holguín et al., 2019).
Stereochemical Synthesis
Zhong et al. (1999) discussed the efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in synthesizing antagonists for certain receptors. This involves hydrogenation of enantiomeric enamines, showcasing the importance of stereochemistry in synthesizing biologically active compounds (Zhong et al., 1999).
Propriétés
IUPAC Name |
(2S)-2-(methylcarbamoylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(4(8)9)7-5(10)6-2/h3H,1-2H3,(H,8,9)(H2,6,7,10)/t3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKJUOWDJNEADC-VKHMYHEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

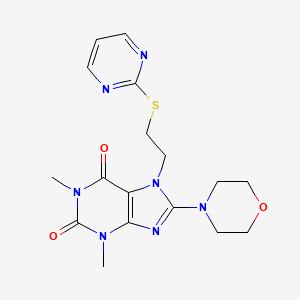
![3-Cyclopropyl-1-[1-(quinoline-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2416349.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-4-carboxamide](/img/structure/B2416350.png)
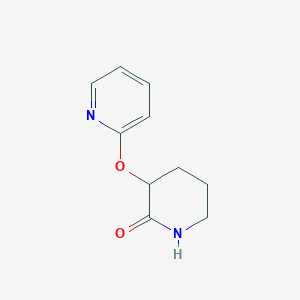
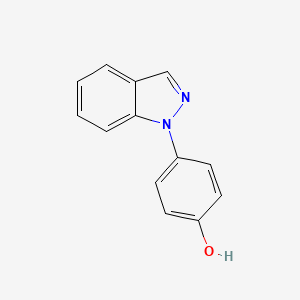
![N-([2,4'-bipyridin]-4-ylmethyl)isonicotinamide](/img/structure/B2416353.png)
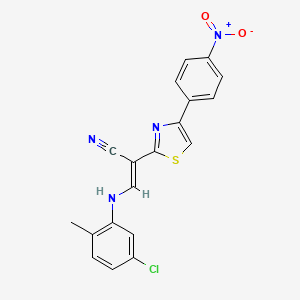
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2416355.png)
![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2416357.png)
